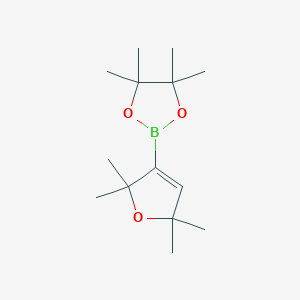
4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this nature are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the structure allows for unique reactivity, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a furan derivative with a boronic acid or boronate ester. Common reagents include tetramethylfuran and boronic acid derivatives. The reaction is often carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in substitution reactions, where the boron center is replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Scientific Research Applications
Chemistry
In chemistry, 4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane is used as a reagent in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it helps form carbon-carbon bonds.
Biology and Medicine
In biology and medicine, boron-containing compounds are explored for their potential therapeutic applications. They may be used in drug design and development, particularly for targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its unique reactivity makes it a valuable tool in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action for 4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The specific pathways involved depend on the reaction conditions and the nature of the other reactants.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity in organic synthesis. Compared to other boron-containing compounds, it may offer advantages in terms of stability, reactivity, and ease of handling.
Properties
Molecular Formula |
C14H25BO3 |
|---|---|
Molecular Weight |
252.16 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO3/c1-11(2)9-10(12(3,4)16-11)15-17-13(5,6)14(7,8)18-15/h9H,1-8H3 |
InChI Key |
RKTSNCZHMZBODJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(OC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)
![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)





![(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B13992909.png)

![5-Fluorobenzo[B]thiophene-4-carbonitrile](/img/structure/B13992914.png)
![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)



